molecular formula C11H13NO2 B8514365 2-(4-Methoxy-phenyl)-N-methyl-acrylamide

2-(4-Methoxy-phenyl)-N-methyl-acrylamide

Cat. No. B8514365
M. Wt: 191.23 g/mol
InChI Key: UJIDVSGFLANOAA-UHFFFAOYSA-N
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Patent
US07208500B2

Procedure details

To a solution of 2-(4-methoxy-phenyl)-acrylic acid ethyl ester (66a) (1.0 g, 4.85 mmol) in 15 mL of THF was added dropwise 0.33 N KOH (33.5 mL) at 0° C. The mixture was stirred at ambient temperature for three hours, concentrated in vacuo, re-suspended in water, and extracted with EtOAc three times. The combined organic layer was dried over Na2SO4, and concentrated to give 0.86 g acid as a white solid. It was dissolved in 8 mL of DMF, and to this solution was added 2.0 M methylamine (9.7 mL, 19.40 mmol) and Et3N (2.70 mL, 19.40 mmol), follow by HATU (2.75 g, 7.23 mmol). The resulting mixture was stirred at room temperature for 30 minutes. Sat. NaHCO3 was added, the mixture was extracted with EtOAc. The organic phase was dried over Na2SO4, concentrated, and purified by flash column chromatography eluting with EtOAc:CH2Cl2:MeOH (1:1:0.01) to provide 0.68 g off-white solid as the intermediate 66b. 1H NMR (300 MHz, CD3OD) δ 7.23 (d, 2H, J=8.86 Hz), 6.81 (d, 2H, J=8.85 Hz), 5.52 (s, 2H), 3.81 (s, 3H), 2.72 (d, 3H, J=3.77 Hz). LCMS (ESI+) [M+H]/z Calc'd 192, found 192.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N.CCN([CH2:8][CH3:9])CC.CN(C(ON1N=N[C:20]2[CH:21]=[CH:22][CH:23]=N[C:19]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[C:34]([O-:37])(O)=O.[Na+].[CH3:39][N:40]([CH:42]=[O:43])C>>[CH3:34][O:37][C:19]1[CH:20]=[CH:21][C:22]([C:8](=[CH2:9])[C:42]([NH:40][CH3:39])=[O:43])=[CH:23][CH:1]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
CN
Name
Quantity
2.7 mL
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:CH2Cl2:MeOH (1:1:0.01)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)NC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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